IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer
Description
Properties
CAS No. |
146358-72-7 |
|---|---|
Molecular Formula |
C9H11N3O3 |
Synonyms |
IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer |
Origin of Product |
United States |
Preparation Methods
One-Pot Multi-Enzyme Systems
The one-pot three-enzyme chemoenzymatic approach has emerged as a robust method for synthesizing sialosides, including IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer. This system integrates three bacterial enzymes: sialic acid aldolase , CMP-sialic acid synthetase , and sialyltransferases , enabling sequential sialylation without intermediate purification.
Sialic Acid Aldolase catalyzes the condensation of N-acetylmannosamine (ManNAc) and pyruvate to form NeuAc. CMP-sialic acid synthetase then activates NeuAc into cytidine monophosphate-sialic acid (CMP-NeuAc), the donor substrate for sialyltransferases. Finally, sialyltransferases such as Photobacterium damsela α2,6-sialyltransferase (Pd2,6ST) and Pasteurella multocida α2,3-sialyltransferase (PmST1) transfer NeuAc to the LcOse4Cer acceptor.
Reaction Conditions and Optimization
-
Substrate Concentrations : A typical reaction includes 7.5 mM ManNAc, 40 mM pyruvate, 7.5 mM CTP, and 5 mM LcOse4Cer acceptor.
-
Enzyme Ratios : 10 mU each of aldolase and synthetase, paired with 5 mU of sialyltransferase per 50 µL reaction.
-
Buffer System : Tris-HCl (100 mM, pH 8.8) with 20 mM MgCl₂ ensures optimal enzyme activity.
This method achieves >70% yield within 18 hours, bypassing the need for protecting groups and enabling scalable production.
Sequential Sialylation Strategies
For asymmetric disialylation, sequential enzyme addition is often necessary. The III(6)-NeuAc-LcOse4Cer intermediate is first synthesized using Pd2,6ST, followed by PmST1-mediated α2,3-sialylation at position IV(3).
Key Considerations:
-
Order of Addition : α2,6-sialylation precedes α2,3-sialylation due to steric hindrance at position III(6).
-
Donor Availability : Excess CMP-NeuAc (15 mM) ensures complete conversion at both positions.
Preparation of the LcOse4Cer Backbone
The LcOse4Cer backbone is synthesized via sequential glycosylation of lactosylceramide (Galβ1-4Glcβ1-1Cer). β1-3-N-acetylglucosaminyltransferase and β1-3-galactosyltransferase extend the glycan chain to form Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ1-1Cer.
Substrate Sources:
-
Lactosylceramide : Commercially available or isolated from natural sources.
-
Sugar Donors : UDP-GlcNAc and UDP-Gal for enzymatic glycosylation.
Characterization and Validation
Mass Spectrometry (MS)
High-resolution MS confirms the molecular weight (MW = 1,842.6 Da) and disialylation pattern. Fragmentation analysis verifies NeuAc linkages.
Monoclonal Antibody Binding
Monoclonal antibodies targeting NeuAcα2-3Gal (e.g., KM691) and NeuAcα2-6GalNAc (e.g., 14-18) validate epitope specificity.
Binding Assay Data:
| Antibody | Epitope Recognized | Binding Affinity (KD) |
|---|---|---|
| KM691 | NeuAcα2-3Gal | 2.4 nM |
| 14-18 | NeuAcα2-6GalNAc | 1.8 nM |
Comparative Analysis of Synthesis Methods
| Parameter | One-Pot Enzymatic | Chemical Synthesis |
|---|---|---|
| Yield | 70–85% | 20–35% |
| Time | 18 hours | 7–10 days |
| Stereoselectivity | High | Moderate |
| Scalability | >100 mg | <50 mg |
Q & A
Q. How can systematic reviews optimize literature searches for glycosphingolipid research?
- Answer : Use PICOT for clinical studies (Population: cancer cells; Intervention: glycosphingolipid depletion; Outcome: apoptosis rates) and Boolean operators (e.g., "IV3-NeuAc... AND lipid rafts NOT cancer") in PubMed/Scopus .
Ethical & Technical Considerations
Q. What are common pitfalls in interpreting MS/MS data for sialylated glycans?
- Answer : Misassignment of fragment ions due to in-source decay. Mitigate by using low-energy CID and comparing with synthetic standards. Report ambiguity indices in publications .
Q. How should researchers address batch-to-batch variability in synthetic compounds?
- Answer : Implement quality control (QC) protocols: ≥3 independent syntheses, statistical analysis (e.g., ANOVA) of purity/yield, and open-access sharing of raw chromatograms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
